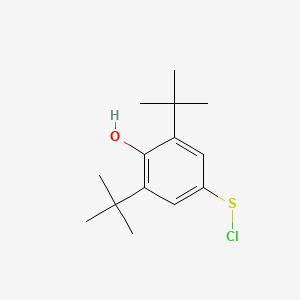![molecular formula C18H15NO B14365365 N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide CAS No. 90137-50-1](/img/no-structure.png)
N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide: is a complex organic compound that features a bicyclic structure fused with a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide typically involves the reaction of bicyclo[2.2.1]hepta-2,5-diene with naphthalene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moiety, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amines.
Substitution: Halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its structural features may allow it to interact with biological targets in unique ways, leading to the development of new therapeutic agents.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, including polymers and resins, due to its rigid bicyclic structure.
Mecanismo De Acción
The mechanism by which N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. The naphthalene moiety can engage in π-π stacking interactions, while the bicyclic structure provides rigidity and spatial orientation. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, including enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds:
Naphthalene-2-carboxamide: Lacks the bicyclic structure, making it less rigid.
Bicyclo[2.2.1]hepta-2,5-diene: Does not contain the naphthalene moiety, limiting its aromatic interactions.
Naphthalene-2-carboxylic acid: Similar aromatic properties but lacks the amide and bicyclic features.
Uniqueness: N-(Naphthalen-2-yl)bicyclo[2.2.1]hepta-2,5-diene-2-carboxamide stands out due to its combination of a rigid bicyclic structure and an aromatic naphthalene moiety. This duality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in both research and industrial applications.
Propiedades
| 90137-50-1 | |
Fórmula molecular |
C18H15NO |
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
N-naphthalen-2-ylbicyclo[2.2.1]hepta-2,5-diene-2-carboxamide |
InChI |
InChI=1S/C18H15NO/c20-18(17-10-12-5-6-15(17)9-12)19-16-8-7-13-3-1-2-4-14(13)11-16/h1-8,10-12,15H,9H2,(H,19,20) |
Clave InChI |
AQHQOYLIKRZZMS-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1C(=C2)C(=O)NC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanedioic acid, [(acetyloxy)imino]-, diethyl ester](/img/structure/B14365282.png)
![7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B14365309.png)
![3,4-Diphenyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B14365338.png)

